molecular formula C7H7Cl2N3O B14062440 Ethyl 3,5-dichloropyridazine-4-carbimidate

Ethyl 3,5-dichloropyridazine-4-carbimidate

Katalognummer: B14062440
Molekulargewicht: 220.05 g/mol
InChI-Schlüssel: HOARFRDGNKCYSZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3,5-dichloropyridazine-4-carbimidate is a chemical compound with the molecular formula C7H7Cl2N3O and a molecular weight of 220.06 g/mol . It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,5-dichloropyridazine with ethyl isocyanate under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for ethyl 3,5-dichloropyridazine-4-carbimidate are not widely documented, the general approach would involve large-scale chlorination and subsequent functionalization reactions. These processes would be optimized for yield, purity, and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3,5-dichloropyridazine-4-carbimidate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .

Wissenschaftliche Forschungsanwendungen

Ethyl 3,5-dichloropyridazine-4-carbimidate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl 3,5-dichloropyridazine-4-carbimidate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 3,5-dichloropyridazine-4-carbimidate is unique due to its specific functional groups, which confer distinct reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C7H7Cl2N3O

Molekulargewicht

220.05 g/mol

IUPAC-Name

ethyl 3,5-dichloropyridazine-4-carboximidate

InChI

InChI=1S/C7H7Cl2N3O/c1-2-13-7(10)5-4(8)3-11-12-6(5)9/h3,10H,2H2,1H3

InChI-Schlüssel

HOARFRDGNKCYSZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=N)C1=C(N=NC=C1Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.